2,6-Dichloronicotinoyl chloride
Overview
Description
2,6-Dichloronicotinoyl chloride is a chemical compound with the molecular formula C₆H₂Cl₃NO and a molecular weight of 210.45 g/mol . It is also known by other names such as 2,6-dichloropyridine-3-carbonyl chloride and 2,6-dichloronicotinic acid chloride . This compound is primarily used in organic synthesis and serves as an intermediate in the production of various chemicals.
Preparation Methods
2,6-Dichloronicotinoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2,6-dichloronicotinic acid with thionyl chloride in the presence of a solvent such as chloroform and a catalyst like N,N-dimethylformamide (DMF) . The reaction is typically carried out under reflux conditions for about 17 hours, resulting in a high yield of the desired product .
Chemical Reactions Analysis
2,6-Dichloronicotinoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2,6-dichloronicotinic acid.
Condensation Reactions: It can react with amines to form amides, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include water, amines, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Dichloronicotinoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents.
Industry: This compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloronicotinoyl chloride primarily involves its reactivity as an acyl chloride. It can react with nucleophiles to form acyl derivatives, which are important intermediates in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
2,6-Dichloronicotinoyl chloride can be compared with other similar compounds such as:
2,6-Dichloropyridine: This compound is structurally similar but lacks the acyl chloride functional group.
2,6-Dichloronicotinic acid: This is the precursor used in the synthesis of this compound.
2,6-Dichlorobenzoyl chloride: Another acyl chloride with similar reactivity but a different aromatic ring structure.
The uniqueness of this compound lies in its specific reactivity and the presence of both chlorine atoms and the acyl chloride functional group, making it a versatile intermediate in organic synthesis .
Biological Activity
2,6-Dichloronicotinoyl chloride (DCNC) is a chlorinated derivative of nicotinoyl chloride, a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the biological activity of DCNC, synthesizing findings from various studies to provide a comprehensive overview of its efficacy against different pathogens and its potential therapeutic applications.
This compound is characterized by the following chemical structure:
- Chemical Formula : CHClNO
- Molecular Weight : 176.00 g/mol
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of DCNC against various bacterial and fungal strains.
In Vitro Studies
-
Antibacterial Activity :
- DCNC exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that it is particularly effective against Pseudomonas aeruginosa and Staphylococcus aureus.
- Minimum Inhibitory Concentrations (MICs) for DCNC range from 0.016 mM to 0.064 mM for effective growth inhibition, with higher concentrations required for other strains like Klebsiella pneumoniae and Candida albicans .
- Antifungal Activity :
Table 1: Antimicrobial Efficacy of this compound
Pathogen | MIC (mM) | Activity Level |
---|---|---|
Pseudomonas aeruginosa | 0.016 | High |
Staphylococcus aureus | 0.03 | Moderate |
Klebsiella pneumoniae | 0.064 | Moderate |
Candida albicans | <1 | Low |
The mechanism through which DCNC exerts its antimicrobial effects involves interaction with bacterial cell membranes and potential inhibition of key metabolic pathways. The presence of chlorine substituents enhances the lipophilicity of the molecule, facilitating better membrane penetration and disruption of bacterial functions .
Case Studies
A significant case study involved the evaluation of DCNC in combination with established antibiotics to enhance their efficacy against resistant strains. The study found that co-administration with beta-lactam antibiotics significantly reduced the MIC values for resistant strains, suggesting a synergistic effect .
Potential Therapeutic Applications
Given its promising antimicrobial properties, DCNC may find applications in several therapeutic areas:
- Infectious Diseases : Its efficacy against resistant bacterial strains positions it as a candidate for treating serious infections.
- Dermatological Applications : Due to its antifungal properties, it may also be useful in treating skin infections caused by fungi.
Properties
IUPAC Name |
2,6-dichloropyridine-3-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMHYTKDALCQSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50483046 | |
Record name | 2,6-DICHLORONICOTINOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58584-83-1 | |
Record name | 2,6-Dichloro-3-pyridinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58584-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-DICHLORONICOTINOYL CHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50483046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichlorpyridine-3-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.